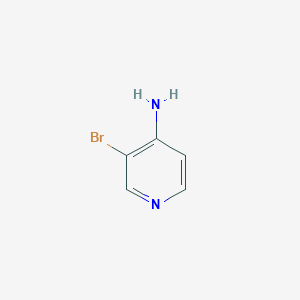

4-Amino-3-bromopyridine

Beschreibung

The exact mass of the compound 4-Amino-3-bromopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-3-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQYSZWFFXOXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159320 | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-98-0 | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013534980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-3-bromopyridine CAS number 13534-98-0

An In-depth Technical Guide to 4-Amino-3-bromopyridine (CAS: 13534-98-0) for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Heterocycle

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 4-Amino-3-bromopyridine (CAS: 13534-98-0) has emerged as a critical intermediate, prized for its unique structural arrangement.[1] This heterocyclic aromatic compound features a pyridine core substituted with an amino group at the 4-position and a bromine atom at the 3-position.[2] This specific orientation of functional groups—a nucleophilic amine and a versatile bromine atom suitable for cross-coupling—creates a powerful synthon for constructing complex molecular architectures.[1] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 4-Amino-3-bromopyridine is the first step toward its effective utilization in synthesis. The compound typically appears as a light yellow or white to off-white crystalline solid.[2][3][4] The presence of the amino group allows for hydrogen bonding, rendering it soluble in polar organic solvents.[2]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 13534-98-0 | [5][6] |

| Molecular Formula | C₅H₅BrN₂ | [2][5] |

| Molecular Weight | 173.01 g/mol | [5][6] |

| Melting Point | 61-69 °C | [5] |

| Appearance | Light yellow solid | [3] |

| Topological Polar Surface Area | 38.9 Ų | [4][6] |

| SMILES String | Nc1ccncc1Br | [5] |

| InChI Key | DDQYSZWFFXOXER-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Comprehensive spectroscopic data is available for 4-Amino-3-bromopyridine, confirming its structure. This includes ¹H NMR, GC-MS, FTIR, and Raman spectra.[6][7] The mass spectrum prominently features peaks at m/z 172 and 174, corresponding to the isotopic distribution of bromine, and the ESI mass spectrum shows the protonated molecule [M+H]⁺ at 172.9.[3][6]

Section 2: Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of 4-Amino-3-bromopyridine involves the electrophilic bromination of the readily available starting material, 4-aminopyridine.[3][8]

Causality in Experimental Design

The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic.[3] Unlike using elemental bromine (Br₂), which can lead to over-bromination and harsh reaction conditions, NBS provides a milder and more selective source of electrophilic bromine.[9] The reaction is initiated at 0°C to control the exothermic nature of the reaction and to enhance regioselectivity. The amino group at the 4-position is a strong activating group, directing the electrophilic substitution to the ortho positions (3 and 5). Performing the reaction in the dark is crucial as NBS can decompose via free-radical pathways when exposed to light, which would lead to undesired side products.[3]

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of 4-Amino-3-bromopyridine.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system, with an integrated monitoring step to ensure reaction completion before proceeding to purification.

-

Reaction Setup: To a mixture of 4-aminopyridine (20.0 g, 0.21 mol) in acetonitrile (300.0 mL), add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in batches at 0°C.[3] The reaction must be protected from light.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 24 hours.[3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Workup: Upon completion, cool the mixture and filter it. Concentrate the filtrate under reduced pressure.[3]

-

Purification: Purify the resulting residue by flash column chromatography using a silica gel stationary phase and a dichloromethane/methanol (20:1) eluent to yield 4-amino-3-bromopyridine as a light yellow solid (typical yield: ~91%).[3]

Section 3: Core Reactivity and Strategic Transformations

The synthetic utility of 4-Amino-3-bromopyridine stems from its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and functional group tolerance.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The bromine atom at the 3-position is ideally suited for Suzuki-Miyaura coupling, reacting with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.[1][8] This reaction is fundamental for linking the pyridine core to other aryl or alkyl fragments.

Causality: The choice of catalyst, ligand, and base is critical. The pyridine nitrogen and the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.[10] Therefore, ligands are chosen to modulate the electronic properties and steric environment of the palladium to prevent strong inhibition.[10]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds by coupling the bromo-position with a primary or secondary amine.[1][11] This reaction provides a direct route to a diverse range of substituted aminopyridines, which are prevalent motifs in pharmaceuticals.

Causality: A significant challenge with this reaction is the use of volatile amines (e.g., methylamine, ethylamine).[12] Standard reaction conditions at elevated temperatures would result in the loss of the amine reagent. The proven solution is to conduct the reaction in a sealed tube, which contains the volatile amine and allows the reaction to proceed to completion at the required temperature (e.g., 80°C).[12] The choice of a bidentate phosphine ligand like dppp or BINAP is crucial to stabilize the palladium catalyst and prevent side reactions.[11][12]

Caption: Generalized Buchwald-Hartwig amination reaction.

Section 4: Applications in Drug Discovery and Materials Science

The versatile reactivity of 4-Amino-3-bromopyridine makes it an indispensable component in multiple fields of chemical R&D.

-

Pharmaceutical Intermediates: It is frequently used in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1] Its structure allows for the introduction of specific functionalities that are essential for biological activity.[1] A notable example is its use in fragment-based drug discovery, where it was identified as an inhibitor of the aminoglycoside-modifying enzyme APH(2'')-IVa. Crystallographic studies revealed that the bromine atom forms a critical halogen bond with the enzyme's active site, demonstrating the strategic importance of this functional group.[8]

-

Advanced Materials: Beyond pharmaceuticals, its reactivity profile allows for its incorporation into polymers, dyes, and electronic chemicals.[1] Integrating this molecule into organic electronic materials can lead to enhanced performance in applications such as Organic Light-Emitting Diodes (OLEDs).[1]

Section 5: Safety, Handling, and Storage Protocols

Proper handling of 4-Amino-3-bromopyridine is essential due to its potential hazards. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[13][14][15][16]

GHS Hazard Information

-

Pictograms: Danger[13]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[13][15]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[13][14]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[13][14]

-

Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear fire/flame resistant and impervious clothing.[13][14]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[13]

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

Storage and Disposal

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[13][14] It is noted as being light-sensitive and should be stored accordingly, potentially under nitrogen.[14] Store apart from incompatible materials and foodstuff containers.[13]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[13] Do not let the product enter drains.[14]

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[13]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[13]

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[13]

-

If Swallowed: Rinse mouth. Get medical help.[13]

Conclusion

4-Amino-3-bromopyridine is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its bifunctional nature, enabling sequential and directed modifications through well-established, high-yield reactions like Suzuki and Buchwald-Hartwig couplings, makes it an invaluable asset. For scientists and researchers in drug development and materials science, mastering the application of this versatile intermediate opens a direct pathway to novel and complex chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 3. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 4-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Amino-3-bromopyridine | 13534-98-0 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. echemi.com [echemi.com]

- 14. file1.lookchem.com [file1.lookchem.com]

- 15. 4-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 13534-98-0 Cas No. | 4-Amino-3-bromopyridine | Apollo [store.apolloscientific.co.uk]

4-Amino-3-bromopyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 4-Amino-3-bromopyridine (CAS No. 13534-98-0), a pivotal heterocyclic intermediate in modern organic synthesis. Its unique structural arrangement, featuring a pyridine ring substituted with an amino group at the 4-position and a bromine atom at the 3-position, confers a versatile reactivity profile that is highly valued in the fields of medicinal chemistry and materials science.[1][2][3] This document will delve into the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to support researchers in their synthetic endeavors.

Core Chemical and Physical Properties

4-Amino-3-bromopyridine is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[4][5] The presence of the amino group allows for hydrogen bonding, contributing to its solubility in polar organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 13534-98-0 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₅H₅BrN₂ | [1][5][9][10] |

| Molecular Weight | 173.01 g/mol | [1][5][9][10] |

| Appearance | White to off-white or light yellow solid/crystalline powder | [4][5] |

| Melting Point | 61-69 °C | |

| Boiling Point | 275.8 ± 20.0 °C (Predicted) | [5] |

| Topological Polar Surface Area | 38.9 Ų | [5][10] |

| XLogP3 | 0.9 | [5][10] |

| Hydrogen Bond Donor Count | 1 | [5][10] |

| Hydrogen Bond Acceptor Count | 2 | [5][10] |

Synonyms: 3-Bromo-4-aminopyridine, 3-Bromo-4-pyridinamine, 3-Bromopyridin-4-amine.[1]

Synthesis of 4-Amino-3-bromopyridine: A Validated Protocol

The synthesis of 4-Amino-3-bromopyridine is most commonly achieved through the electrophilic bromination of 4-aminopyridine. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it provides a reliable and selective source of electrophilic bromine under mild conditions, minimizing the formation of polybrominated byproducts. Acetonitrile is an ideal solvent due to its polarity, which aids in the dissolution of the starting material, and its relative inertness under the reaction conditions. The reaction is typically performed at a low initial temperature to control the exothermic nature of the bromination and then allowed to proceed at room temperature to ensure completion.

Experimental Protocol: Synthesis from 4-Aminopyridine

Materials:

-

4-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, rotary evaporator)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in acetonitrile.[4][5]

-

Bromination: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains low.[4][5] It is crucial to protect the reaction from light to prevent radical side reactions.[4]

-

Reaction Progression: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[4][5]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[4][5]

-

Work-up: Upon completion, cool the mixture and filter to remove any solid byproducts.[4][5]

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel, using a dichloromethane/methanol (e.g., 20:1) eluent system to afford the pure 4-Amino-3-bromopyridine as a light yellow solid.[4][5]

The mass spectrum (ESI) should show a peak at m/z: 172.9 [M+H]⁺, confirming the successful synthesis of the target compound.[4]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4-Amino-3-bromopyridine stems from the distinct reactivity of its functional groups. The bromine atom at the 3-position is particularly amenable to a variety of cross-coupling reactions, which are foundational in modern medicinal chemistry for the construction of complex molecular architectures.[2]

Figure 1: Key cross-coupling reactions involving 4-Amino-3-bromopyridine.

The palladium-catalyzed Suzuki, Stille, and Buchwald-Hartwig reactions are cornerstone methodologies that leverage the reactivity of the C-Br bond.[2] These reactions enable the formation of C-C and C-N bonds, respectively, providing access to a diverse range of substituted pyridine derivatives. The amino group, in turn, can be a site for further functionalization or can modulate the electronic properties of the pyridine ring, influencing its reactivity and biological activity.

Applications in Drug Discovery and Materials Science

4-Amino-3-bromopyridine is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its ability to introduce specific structural motifs is essential for the biological activity of many drug candidates.[2] For instance, it has been identified as a fragment-based inhibitor of the aminoglycoside-modifying enzyme APH(2'')-IVa, where crystallographic studies have revealed key hydrogen bonding and halogen bonding interactions with the enzyme's active site.[11]

Beyond pharmaceuticals, its versatile reactivity makes it a valuable component in the development of advanced materials.[2] It can be incorporated into polymers, dyes, and organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs), to impart desired properties and enhance performance.[2]

Safety and Handling

4-Amino-3-bromopyridine is classified as harmful if swallowed and causes skin and serious eye irritation.[6][10][12][13] It may also cause respiratory irritation.[6][12][13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields or a face shield, and a dust mask, should be worn when handling this compound.[12] Work should be conducted in a well-ventilated area, preferably in a fume hood.[12][13] In case of contact with eyes, rinse cautiously with water for several minutes.[12] If swallowed, seek immediate medical attention.[13]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] The compound is light-sensitive and should be stored accordingly, potentially under an inert atmosphere of nitrogen.[12]

Spectral Data

The identity and purity of 4-Amino-3-bromopyridine can be confirmed by various spectroscopic techniques. Representative data includes:

-

¹H NMR: Spectral data is available and can be used to confirm the structure.[10]

-

Mass Spectrometry (GC-MS): Typically shows molecular ion peaks at m/z 172 and 174, corresponding to the bromine isotopes.[10]

-

IR Spectroscopy: Characteristic peaks for the amino group and the aromatic ring can be observed.[10]

-

Raman Spectroscopy: Provides complementary vibrational information.[10]

Researchers can access free spectral data from resources like SpectraBase for comparison.[14]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. Retrieved from [Link]

-

LookChem. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Amino-3-bromopyridine: Key CAS 13534-98-0 for Research and Synthesis. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 3-Amino-5-bromopyridine, 97%. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]

- ACS Publications. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design.

- TCI Chemicals. (2025).

- CDH Fine Chemical. (n.d.).

Sources

- 1. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 13534-98-0 Cas No. | 4-Amino-3-bromopyridine | Apollo [store.apolloscientific.co.uk]

- 7. scbt.com [scbt.com]

- 8. 4-amino-3-bromopyridine - CAS:13534-98-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Amino-3-bromopyridine | 13534-98-0 | Benchchem [benchchem.com]

- 12. file1.lookchem.com [file1.lookchem.com]

- 13. echemi.com [echemi.com]

- 14. spectrabase.com [spectrabase.com]

Synthesis of 4-Amino-3-bromopyridine from 4-aminopyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3-bromopyridine, a pivotal intermediate in the development of novel therapeutics and functional materials.[1] The document delves into the mechanistic intricacies of the electrophilic aromatic substitution, detailing a robust and scalable experimental protocol for the bromination of 4-aminopyridine using N-bromosuccinimide (NBS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure procedural success, safety, and high-purity outcomes. All quantitative data, experimental workflows, and reaction mechanisms are presented with clarity through structured tables and visual diagrams.

Introduction: The Strategic Importance of 4-Amino-3-bromopyridine

4-Amino-3-bromopyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional scaffold, featuring a pyridine core, an activating amino group, and a synthetically versatile bromine handle, renders it an invaluable building block for the synthesis of complex molecular architectures.[1] The strategic placement of the bromine atom ortho to the amino group allows for a wide array of subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functionalities. This versatility has positioned 4-Amino-3-bromopyridine as a key intermediate in the synthesis of a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.

Mechanistic Insights: The Regioselective Bromination of 4-Aminopyridine

The synthesis of 4-Amino-3-bromopyridine from 4-aminopyridine is achieved through an electrophilic aromatic substitution reaction. The choice of N-bromosuccinimide (NBS) as the brominating agent is crucial, as it provides a mild and selective source of electrophilic bromine.[2][3]

Activation of the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. However, the presence of the strongly activating amino group at the 4-position significantly increases the electron density of the ring, particularly at the ortho (C3 and C5) and para (relative to the amino group, which is the nitrogen atom of the ring) positions.[4] This activation is a prerequisite for successful bromination under mild conditions.

The Role of N-Bromosuccinimide (NBS)

NBS serves as a stable, crystalline solid that, under the reaction conditions, acts as a source of an electrophilic bromine species (Br+). The polarization of the N-Br bond in NBS, enhanced by the electron-withdrawing succinimide moiety, facilitates the attack by the electron-rich pyridine ring.[2][3] In some cases, trace amounts of acid can protonate the carbonyl oxygen of NBS, further increasing the electrophilicity of the bromine atom.[5][6]

Regioselectivity: The Ortho-Directing Effect

The amino group at the C4 position is a powerful ortho-, para-directing group. In the case of 4-aminopyridine, the positions ortho to the amino group are C3 and C5. Due to the symmetry of the molecule, these positions are electronically equivalent. The electrophilic bromine will preferentially attack these electron-rich positions. The reaction results in the selective formation of 4-Amino-3-bromopyridine, with minimal formation of other isomers.

Caption: Electrophilic aromatic substitution mechanism.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Purity |

| 4-Aminopyridine | 94.11 | 20.0 | 0.21 | >99% |

| N-Bromosuccinimide (NBS) | 177.98 | 39.8 | 0.22 | >98% |

| Acetonitrile (MeCN) | 41.05 | 300 mL | - | Anhydrous |

| Dichloromethane (DCM) | 84.93 | - | - | ACS Grade |

| Methanol (MeOH) | 32.04 | - | - | ACS Grade |

| Silica Gel | - | - | - | 230-400 mesh |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (20.0 g, 0.21 mol) and acetonitrile (300.0 mL).

-

Cooling: Cool the resulting mixture to 0 °C in an ice bath.

-

Addition of NBS: While stirring, add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in portions over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction should be protected from light by wrapping the flask in aluminum foil.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (20:1).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter the solid succinimide byproduct.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent of dichloromethane/methanol (starting with 100% DCM and gradually increasing the polarity to a 20:1 DCM/MeOH mixture).

-

Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to afford 4-Amino-3-bromopyridine as a light-yellow solid. A typical yield is around 33.2 g (91.4%).[1]

Caption: Step-by-step experimental workflow.

Characterization of 4-Amino-3-bromopyridine

The identity and purity of the synthesized 4-Amino-3-bromopyridine should be confirmed by various analytical techniques.

| Technique | Expected Results |

| Appearance | Light yellow solid |

| Mass Spectrometry (ESI) | m/z: 172.9 [M+H]+[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05 (s, 1H), 7.85 (d, J=5.2 Hz, 1H), 6.70 (d, J=5.2 Hz, 1H), 4.65 (br s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.2, 148.9, 145.6, 112.9, 100.8 |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretching), 1620 (C=C stretching), 1580 (N-H bending), 820 (C-Br stretching) |

Safety Precautions

-

4-Aminopyridine: Highly toxic. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

N-Bromosuccinimide: Irritant. Avoid contact with skin and eyes. Handle in a fume hood.

-

Acetonitrile, Dichloromethane, Methanol: Flammable and toxic. Handle in a fume hood and avoid sources of ignition.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 4-Amino-3-bromopyridine from 4-aminopyridine via electrophilic bromination with NBS is a reliable and high-yielding procedure. A thorough understanding of the reaction mechanism, particularly the activating and directing effects of the amino group, is key to appreciating the regioselectivity of the transformation. The detailed experimental protocol and safety guidelines presented in this technical guide are designed to enable researchers to confidently and safely produce this valuable synthetic intermediate for their research and development endeavors.

References

-

ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2024). N-Bromosuccinimide. Retrieved from [Link]

-

Wu, Y.-C., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. Retrieved from [Link]

-

GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Retrieved from [Link]

-

Sarthaks eConnect. (2021, December 16). The amino group when attached to the ring makes it highly activating towards electrophilic substitution. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]

-

den Hertog, H. J., & Combe, W. P. (2010). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 687-697. Retrieved from [Link]

-

Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

-

Reddit. (2023, April 24). Regioselectivity of radical bromination. r/chemhelp. Retrieved from [Link]

-

Prof. Gerald Dyker's Insights & Essentials. (2024, May 22). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12 [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

Beilstein Journals. (2022, May 24). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Retrieved from [Link]

-

Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492-8502. Retrieved from [Link]

-

Douglas, J. J., & Martin-Montero, R. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research, 55(15), 2115-2128. Retrieved from [Link]

-

Semantic Scholar. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

ResearchGate. (n.d.). A Mild Method for the Regioselective Bromination of 2-Aminopyridines. Retrieved from [Link]

-

Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795. Retrieved from [Link]

Sources

- 1. 4-Amino-3-bromopyridine | 13534-98-0 | Benchchem [benchchem.com]

- 2. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 4. sarthaks.com [sarthaks.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

4-Amino-3-bromopyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Amino-3-bromopyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its distinct molecular architecture, characterized by an amino group at the 4-position and a bromine atom at the 3-position of the pyridine ring, confers a unique reactivity profile. This guide provides an in-depth exploration of the molecular structure, spectroscopic properties, synthesis, and reactivity of 4-amino-3-bromopyridine. Furthermore, it offers detailed, field-tested protocols for its application in key synthetic transformations and essential safety information for its handling. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Molecular Structure and Physicochemical Properties

The strategic placement of the electron-donating amino group and the sterically demanding, electron-withdrawing bromine atom on the pyridine nucleus dictates the molecule's chemical behavior.[1] This substitution pattern creates a unique electronic landscape, influencing the regioselectivity of subsequent chemical modifications.

Spectroscopic Data

Accurate characterization of 4-amino-3-bromopyridine is fundamental for its use in synthesis. The following table summarizes its key spectroscopic and physical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂ | [2] |

| Molecular Weight | 173.01 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 61-69 °C | [5] |

| ¹H NMR | See PubChem for spectrum | [2] |

| IR Spectrum | See SpectraBase for spectrum | [6] |

| Mass Spectrum | m/z: 172.9 [M+H]⁺ | [7] |

Molecular Structure Visualization

Caption: 2D structure of 4-Amino-3-bromopyridine.

Synthesis of 4-Amino-3-bromopyridine

The most prevalent and reliable synthesis of 4-amino-3-bromopyridine involves the electrophilic bromination of 4-aminopyridine.[1] The choice of brominating agent and the scrupulous control of reaction conditions are paramount to ensure high yields and prevent the formation of polysubstituted byproducts.

Recommended Synthetic Protocol

This protocol details a robust and scalable method for the synthesis of 4-amino-3-bromopyridine.

Materials:

-

4-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-aminopyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05-1.1 eq) portion-wise at 0 °C. The reaction should be protected from light.[7]

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 24 hours.[7]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and filter. Concentrate the filtrate under reduced pressure.[7]

-

Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a dichloromethane/methanol (20:1) mixture to yield the pure product as a light yellow solid.[7]

Caption: A streamlined workflow for the synthesis of 4-Amino-3-bromopyridine.

Reactivity and Key Applications in Synthesis

4-Amino-3-bromopyridine is a versatile intermediate, primarily due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.[8] This functionality allows for the facile introduction of a wide array of substituents, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[8]

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: The bromine atom is readily substituted with various aryl, heteroaryl, or vinyl groups using boronic acids or their esters in the presence of a palladium catalyst and a base.[1][8] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling 4-amino-3-bromopyridine with a diverse range of primary and secondary amines.[8][9] This is a powerful method for synthesizing complex amine-containing molecules.

-

Other Couplings: The molecule also participates in other cross-coupling reactions such as Stille and Sonogashira couplings, further expanding its synthetic utility.[8]

Electrophilic Substitution

The amino group at the 4-position is a strong activating group, directing electrophilic substitution to the positions ortho to it (positions 3 and 5). However, the presence of the bromine at position 3 sterically hinders and electronically deactivates this position, making the 5-position the most likely site for further electrophilic attack.

Caption: Key reaction pathways for 4-Amino-3-bromopyridine.

Safety and Handling

Proper handling of 4-amino-3-bromopyridine is crucial to ensure laboratory safety. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10][11] It may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][11] Do not eat, drink, or smoke when using this product.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

First Aid:

Conclusion

4-Amino-3-bromopyridine stands out as a highly versatile and valuable reagent in organic synthesis. Its unique structural and electronic properties allow for a broad spectrum of chemical transformations, positioning it as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[8] A comprehensive understanding of its synthesis, reactivity, and safe handling procedures is essential for leveraging its full potential in research and development endeavors.

References

- 1. 4-Amino-3-bromopyridine | 13534-98-0 | Benchchem [benchchem.com]

- 2. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 13534-98-0 Cas No. | 4-Amino-3-bromopyridine | Apollo [store.apolloscientific.co.uk]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. file1.lookchem.com [file1.lookchem.com]

Spectroscopic Data of 4-Amino-3-bromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-bromopyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the presence of an amino group and a bromine atom on the pyridine ring, make it a versatile building block for the synthesis of various biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 4-Amino-3-bromopyridine, offering insights into the correlation between its molecular structure and its spectral characteristics.

Molecular Structure and Spectroscopic Overview

The structural formula of 4-Amino-3-bromopyridine is presented below. The numbering of the pyridine ring atoms is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of 4-Amino-3-bromopyridine with atom numbering.

The following sections will delve into the detailed analysis of the NMR, IR, and MS data, providing a clear rationale for the interpretation of the observed spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Amino-3-bromopyridine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Amino-3-bromopyridine is expected to show signals for the three aromatic protons and the protons of the amino group. The electron-donating amino group and the electron-withdrawing bromine atom and pyridine nitrogen significantly influence the chemical shifts of the aromatic protons.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and recording the spectrum on a 300 or 500 MHz NMR spectrometer.

Caption: Workflow for ¹H NMR Spectroscopy.

Data Interpretation:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.1 | Singlet | - |

| H-5 | ~6.7 | Doublet | ~5.5 |

| H-6 | ~8.0 | Doublet | ~5.5 |

| -NH₂ | ~4.5-5.5 | Broad Singlet | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The proton at position 2 (H-2) appears as a singlet due to the absence of adjacent protons. The protons at positions 5 and 6 (H-5 and H-6) exhibit a doublet splitting pattern due to their coupling with each other. The amino protons typically appear as a broad singlet, and their chemical shift can be highly variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Amino-3-bromopyridine will give rise to a distinct signal.

Data Interpretation:

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~148 |

| C-3 | ~105 |

| C-4 | ~150 |

| C-5 | ~115 |

| C-6 | ~145 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms. The carbon atom bonded to the bromine (C-3) is expected to be significantly shielded compared to the other carbons. The carbon atom attached to the amino group (C-4) and the carbons adjacent to the nitrogen atom (C-2 and C-6) are expected to be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

For a solid sample like 4-Amino-3-bromopyridine, the IR spectrum can be obtained using the KBr pellet method or as a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.[1]

Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

Data Interpretation:

The IR spectrum of 4-Amino-3-bromopyridine will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1640-1600 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N stretch | Pyridine Ring |

| 1300-1000 | C-N stretch | Aromatic Amine |

| 700-500 | C-Br stretch | Bromoalkane |

The presence of a primary amine is confirmed by the N-H stretching and bending vibrations. The aromatic C-H stretching and the characteristic ring stretching vibrations confirm the pyridine core. The C-Br stretching vibration is typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques for a molecule like 4-Amino-3-bromopyridine. For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation:

The mass spectrum of 4-Amino-3-bromopyridine will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

Molecular Weight: 173.01 g/mol

Expected Molecular Ion Peaks (m/z):

-

M⁺: 172 (containing ⁷⁹Br)

-

M+2: 174 (containing ⁸¹Br)

An Electrospray Ionization (ESI) mass spectrum would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 173.9.

Fragmentation Pattern:

Under electron ionization, the molecular ion can undergo fragmentation. A plausible fragmentation pathway is the loss of a bromine radical, leading to a fragment ion at m/z 93.

Caption: Plausible fragmentation of 4-Amino-3-bromopyridine in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of 4-Amino-3-bromopyridine, enabling its unequivocal identification and structural characterization. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and insights into its fragmentation behavior. This detailed spectroscopic information is indispensable for quality control in synthesis and for the confident use of this compound as a key intermediate in the development of new chemical entities.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-3-bromopyridine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Key Building Block

In the realm of medicinal chemistry and organic synthesis, 4-Amino-3-bromopyridine stands as a pivotal intermediate, its unique substitution pattern offering a versatile scaffold for the construction of complex molecular architectures.[1][2] The strategic placement of an amino group and a bromine atom on the pyridine ring paves the way for a multitude of synthetic transformations.[1][2] However, the successful application of this compound, from reaction work-ups to formulation development, is fundamentally governed by its physicochemical properties—namely, its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters. As direct quantitative data for this specific molecule is not extensively published, this document emphasizes the robust experimental methodologies required to elucidate these properties, drawing upon established principles and data from closely related analogues to provide a predictive framework.

Part 1: Unraveling the Solubility Profile of 4-Amino-3-bromopyridine

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its behavior in various experimental and physiological environments. Understanding the solubility of 4-Amino-3-bromopyridine is paramount for its effective use in synthesis, purification, and formulation.

Theoretical Considerations and Predictions

4-Amino-3-bromopyridine's structure, featuring a polar amino group capable of hydrogen bonding and a more nonpolar brominated pyridine core, suggests a nuanced solubility profile.[1] The amino group is expected to confer solubility in polar solvents, particularly protic ones like water and alcohols, through hydrogen bond formation.[1][3] Conversely, the bromine atom and the pyridine ring itself introduce a degree of hydrophobicity, which may limit its aqueous solubility compared to its non-brominated counterpart, 4-aminopyridine. The solubility is also anticipated to be pH-dependent due to the basicity of the pyridine nitrogen and the amino group.

Based on data for analogous compounds like 2-aminopyridine and 4-aminopyridine, we can predict the following solubility trends for 4-Amino-3-bromopyridine:

-

High Solubility: In polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4][5]

-

Moderate to Good Solubility: In polar protic solvents like methanol, ethanol, and isopropanol.[4][5]

-

Moderate Solubility: In solvents of intermediate polarity like acetone and ethyl acetate.[6][7]

-

Low Solubility: In nonpolar solvents such as n-hexane and cyclohexane.[4][5]

-

pH-Dependent Aqueous Solubility: Increased solubility in acidic aqueous solutions due to the formation of the corresponding pyridinium salt.

Quantitative Solubility Data (Predicted)

While specific experimental data for 4-Amino-3-bromopyridine is scarce, the following table provides a predicted solubility profile based on the behavior of similar aminopyridines. These values should be experimentally verified.

| Solvent System | Predicted Solubility at 25°C | Rationale and Causality |

| Water (pH 7.0) | Low to Moderate | The amino group promotes aqueous solubility, but the bromine atom increases hydrophobicity, likely reducing solubility compared to 4-aminopyridine. |

| 0.1 M HCl | High | Protonation of the pyridine nitrogen and the amino group will form a highly water-soluble salt. |

| 0.1 M NaOH | Low | The compound will be in its free base form, which is less polar and thus less soluble in aqueous media. |

| Methanol | High | A polar protic solvent capable of hydrogen bonding with the amino group. |

| Ethanol | High | Similar to methanol, it is a good solvent for polar compounds. |

| Acetone | Moderate | A polar aprotic solvent that can interact with the dipole moment of the molecule.[6][7] |

| Acetonitrile | Moderate | A polar aprotic solvent, with solubility likely influenced by the overall polarity of the molecule.[4][5] |

| Dichloromethane | Moderate to Low | A non-polar aprotic solvent; solubility will depend on the balance of polar and non-polar characteristics of the molecule. |

| n-Hexane | Very Low | A non-polar solvent with weak interactions with the polar functional groups of the molecule.[4][5] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. This protocol is designed to be a self-validating system, ensuring equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of 4-Amino-3-bromopyridine in a range of relevant solvents at a controlled temperature.

Materials:

-

4-Amino-3-bromopyridine (solid)

-

Selected solvents (e.g., water, pH-adjusted buffers, organic solvents)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of solid 4-Amino-3-bromopyridine to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of 4-Amino-3-bromopyridine.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for thermodynamic solubility determination.

Part 2: Assessing the Stability of 4-Amino-3-bromopyridine

The chemical stability of a compound dictates its shelf-life, storage conditions, and potential degradation pathways. A thorough understanding of 4-Amino-3-bromopyridine's stability is essential for ensuring its quality and for identifying potential impurities that may arise during storage or processing.

Anticipated Stability Profile and Degradation Pathways

Based on the chemical structure of 4-Amino-3-bromopyridine and the known stability of related compounds, several potential degradation pathways can be hypothesized:

-

Oxidation: The electron-rich pyridine ring and the amino group are susceptible to oxidation. This could lead to the formation of N-oxides or hydroxylated derivatives. Studies on 3,4-diaminopyridine have shown the formation of N-oxides and nitro-derivatives under oxidative stress.

-

Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening or other hydrolytic degradation.

-

Photodegradation: Aromatic amines can be susceptible to photodegradation. Exposure to UV light may induce photochemical reactions, leading to dimerization, oxidation, or other transformations. A study on 4-aminopyridine, however, showed good stability in capsules when protected from light.[8]

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.

Summary of Predicted Stability

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Likely Stable | Generally, pyridine rings are stable in acid. Protonation may protect the ring from some reactions. |

| Basic (e.g., 0.1 M NaOH) | Potentially Labile | The free base may be more susceptible to oxidation or other base-catalyzed reactions. |

| Oxidative (e.g., 3% H₂O₂) | Susceptible | N-oxides, hydroxylated pyridines, and potentially de-amination or de-bromination products. |

| Photolytic (UV/Vis light) | Potentially Labile | Photoproducts could include dimers, oxidized species, or rearranged molecules. |

| Thermal (e.g., 60°C) | Likely Stable (solid) | In solution, degradation may be accelerated. Degradation products are difficult to predict without experimental data. |

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is a systematic way to investigate the intrinsic stability of a compound and to develop a stability-indicating analytical method.

Objective: To identify the potential degradation products of 4-Amino-3-bromopyridine under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

4-Amino-3-bromopyridine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Photostability chamber

-

Oven

-

HPLC-UV/PDA or HPLC-MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-Amino-3-bromopyridine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C or 80°C) for a defined period.

-

Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using an HPLC method with a photodiode array (PDA) detector or a mass spectrometer (MS).

-

Method Development: The goal is to develop an HPLC method that can separate the parent compound from all significant degradation products. This is crucial for a "stability-indicating" method.

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound and the degradation products to ensure that each peak represents a single component.

-

Identification of Degradants: If an HPLC-MS system is used, the mass-to-charge ratio of the degradation products can provide valuable information for their structural elucidation.

Diagram of the Forced Degradation Study Logic:

Sources

- 1. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-3-bromopyridine as a versatile chemical reagent

An In-Depth Technical Guide to 4-Amino-3-bromopyridine: A Versatile Chemical Reagent

Abstract

4-Amino-3-bromopyridine (CAS No. 13534-98-0) has emerged as a cornerstone building block in modern synthetic chemistry. Its unique trifunctional nature, featuring a pyridine core, a nucleophilic amino group, and a strategically positioned bromine atom, renders it an exceptionally versatile reagent. The bromine atom serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile construction of complex molecular architectures.[1] This guide provides an in-depth analysis of the synthesis, physicochemical properties, core reactivity, and diverse applications of 4-amino-3-bromopyridine, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. Detailed, field-proven protocols and mechanistic insights are provided to empower scientists in leveraging this reagent to its full potential.

Introduction: The Strategic Value of a Trifunctional Pyridine

In the landscape of organic synthesis, heterocyclic compounds are of paramount importance, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials.[2] Among these, pyridine derivatives are particularly significant. 4-Amino-3-bromopyridine distinguishes itself through the precise arrangement of its functional groups, which imparts a unique and highly valuable reactivity profile.

-

The Pyridine Core: Provides a rigid scaffold and influences the electronic properties of the molecule, often playing a crucial role in binding interactions with biological targets.

-

The 4-Amino Group: Acts as a hydrogen bond donor and can be a key pharmacophoric feature. It also modulates the electron density of the pyridine ring, influencing the reactivity of the bromine atom.

-

The 3-Bromo Substituent: This is the primary reactive site for synthetic elaboration. Its position ortho to the amino group allows for unique steric and electronic interactions and provides a handle for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties through robust and predictable cross-coupling chemistry.[1][3]

This combination makes 4-amino-3-bromopyridine an invaluable intermediate for constructing libraries of complex molecules, particularly in the pursuit of novel active pharmaceutical ingredients (APIs).[1][4]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use. 4-Amino-3-bromopyridine is typically a light yellow or off-white crystalline solid.[5]

Table 1: Physicochemical Properties of 4-Amino-3-bromopyridine

| Property | Value | Source |

| CAS Number | 13534-98-0 | [6] |

| Molecular Formula | C₅H₅BrN₂ | [7] |

| Molecular Weight | 173.01 g/mol | [6][7] |

| Appearance | White to light yellow solid/crystalline powder | [2][5] |

| Melting Point | 61-69 °C | [6] |

| Boiling Point | 275.8±20.0 °C (Predicted) | [5] |

| Solubility | Soluble in polar organic solvents like methanol and dichloromethane. | [2] |

| pKa | Data not readily available; the amino group provides basicity. |

Spectroscopic Signature

Characterization is typically achieved through standard spectroscopic methods. While spectra can vary slightly based on solvent and instrumentation, the following provides a reference for verification.[7][8]

-

¹H NMR: Protons on the pyridine ring will appear as distinct signals in the aromatic region. The amino protons will typically present as a broad singlet.

-

¹³C NMR: The spectrum will show five distinct carbon signals corresponding to the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak [M+H]⁺ observed around m/z 173 and 175.[9]

-

Infrared (IR) Spectroscopy: Key stretches will include N-H bands for the amine and C=C/C=N bands for the aromatic ring.[7]

Synthesis of 4-Amino-3-bromopyridine: A Validated Protocol

The most common and efficient synthesis of 4-amino-3-bromopyridine involves the regioselective bromination of 4-aminopyridine.[9][10] The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine for its milder nature and ease of handling, which minimizes the formation of polybrominated byproducts.

Experimental Protocol: Synthesis via Electrophilic Bromination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 eq) and acetonitrile (approx. 15 mL per gram of 4-aminopyridine).[9] Cool the resulting mixture to 0 °C in an ice bath. The reaction should be protected from light to prevent radical side reactions with NBS.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled mixture in small portions over 15-20 minutes.[9] Causality Insight: Portion-wise addition at 0 °C is critical to control the exotherm of the reaction and to maximize the regioselectivity of bromination at the C3 position, which is activated by the C4 amino group.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[9]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-aminopyridine is consumed.

-

Work-up and Purification: Upon completion, cool the mixture and filter to remove the succinimide byproduct. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol (e.g., 20:1), to afford 4-amino-3-bromopyridine as a light yellow solid.[9] A yield of over 90% can be expected with this protocol.[9]

Diagram: Synthesis Workflow```dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 4-amino-3-bromopyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). [11][12] 2. Solvent: Add a solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water. [11]Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Causality Insight: Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction Execution: Heat the mixture with stirring, typically to 80-100 °C, for 2-12 hours.

-

Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated.

-

Purification: Purify the crude product by silica gel chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the bromopyridine with a primary or secondary amine. [13][14]

-

Mechanistic Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of the aryl bromide to Pd(0). The resulting complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [13]The choice of phosphine ligand is critical and often requires screening for optimal results.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

-

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In an inert atmosphere (glovebox or Schlenk line), charge a vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq). [15] 2. Reagent Addition: Add 4-amino-3-bromopyridine (1.0 eq), the desired amine (1.1-1.2 eq), and an anhydrous aprotic solvent like toluene or dioxane.

-

Reaction Execution: Heat the mixture with stirring, typically between 80-110 °C, until the starting material is consumed.

-

Work-up & Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, dry the combined organic phases, and concentrate. Purify by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond, linking the bromopyridine to a terminal alkyne. [16]This reaction is invaluable for introducing linear, rigid acetylenic linkers into molecular structures.

-

Mechanistic Rationale: The reaction traditionally employs a dual catalytic system. A palladium cycle, similar to those above, activates the bromopyridine. A copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl intermediate. Reductive elimination yields the final product. [16][17]Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling). [18][19]

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling.

-

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a flask, add 4-amino-3-bromopyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) under an inert atmosphere. [20] 2. Reagent Addition: Add a solvent such as triethylamine or a mixture of THF and triethylamine. The amine acts as both the solvent and the base. Add the terminal alkyne (1.1-1.5 eq).

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Work-up & Purification: Concentrate the reaction mixture. Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts. Dry the organic phase and purify by column chromatography.

-

Applications in Drug Discovery and Materials Science

The synthetic accessibility of diverse derivatives makes 4-amino-3-bromopyridine a high-value starting material.

-

Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. Its ability to be elaborated into 3,4-disubstituted pyridine cores is particularly valuable for probing structure-activity relationships (SAR). For example, it has been identified as a fragment-based inhibitor of the aminoglycoside-modifying enzyme APH(2'')-IVa. [10]* Materials Science: The rigid, aromatic structures that can be synthesized using this reagent are useful in the development of organic electronic materials, such as those for Organic Light-Emitting Diodes (OLEDs), and functional polymers. [1]

Table 2: Example Scaffolds Derived from 4-Amino-3-bromopyridine

| Reaction Type | Coupling Partner | Resulting Scaffold | Potential Application Area |

| Suzuki-Miyaura | Phenylboronic acid | 4-Amino-3-phenylpyridine | Biaryl scaffolds for kinase inhibitors |

| Buchwald-Hartwig | Morpholine | 4-Amino-3-(morpholin-4-yl)pyridine | Saturated heterocycles in CNS drugs |

| Sonogashira | Phenylacetylene | 4-Amino-3-(phenylethynyl)pyridine | Rigid linkers, molecular electronics |

Safety, Handling, and Storage

Proper handling is essential when working with 4-amino-3-bromopyridine.

-

Hazard Profile: It is harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), and causes serious eye damage (Eye Dam. 1). [6][7]It may also cause respiratory irritation.

-

Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. It is recommended to store under an inert atmosphere. [21]

Conclusion

4-Amino-3-bromopyridine is a powerful and versatile reagent whose value is defined by its strategic trifunctionality. Its predictable reactivity in cornerstone cross-coupling reactions provides chemists with a reliable and efficient tool for the synthesis of complex, high-value molecules. From drug discovery programs to the development of novel organic materials, a comprehensive understanding of its properties and reaction protocols, as outlined in this guide, is key to unlocking its full synthetic potential.

References

-

Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

4-Amino-3-bromopyridine Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

-

4-Amino-3-bromopyridine Spectra. SpectraBase.[Link]

-

Reactivity of 4-Aminopyridine with Halogens. ACS Publications, Crystal Growth & Design.[Link]

-

Fine Chemical Building Blocks: The Versatility of 4-Amino-3-bromopyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Buchwald–Hartwig amination. Wikipedia.[Link]

-

Synthesis of N-Substituted-3-amino-4-halopyridines. National Institutes of Health (NIH).[Link]

-

4-Amino-3-bromopyridine: Key CAS 13534-98-0 for Research and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications, Organic Letters.[Link]

-

Sonogashira coupling. Wikipedia.[Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions. National Institutes of Health (NIH).[Link]

-

Sonogashira Coupling Overview. Organic Chemistry Portal.[Link]

-

Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable.[Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry.[Link]

-

Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines. ResearchGate.[Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction. National Institutes of Health (NIH).[Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. 4-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Amino-3-bromopyridine | 13534-98-0 [chemicalbook.com]

- 10. 4-Amino-3-bromopyridine | 13534-98-0 | Benchchem [benchchem.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]